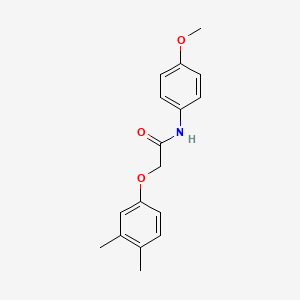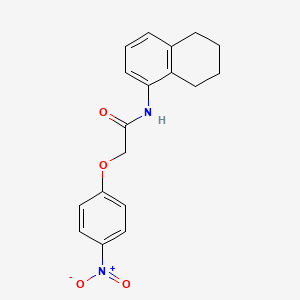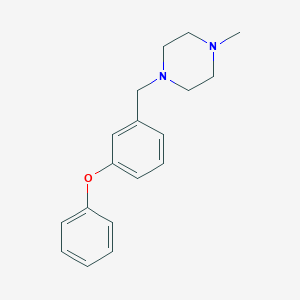
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in scientific research applications.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its ability to modulate the activity of ion channels in neurons. Specifically, it has been shown to inhibit the activity of voltage-gated sodium channels (VGSCs) and transient receptor potential vanilloid 1 (TRPV1) channels. By inhibiting the activity of these channels, N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit VGSCs and TRPV1 channels, it has also been shown to modulate the activity of other ion channels, including voltage-gated potassium channels (VGKCs) and voltage-gated calcium channels (VGCCs). These effects can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
实验室实验的优点和局限性
One of the primary advantages of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for ion channels, which allows researchers to study the effects of channel modulation in a controlled manner. However, one of the limitations of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more selective compounds that can target specific ion channels with greater precision. Another area of interest is the investigation of the long-term effects of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on neuronal function and synaptic plasticity. Additionally, there is potential for the use of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of other medical conditions, such as anxiety and depression.
合成方法
The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 3,4-difluoroaniline and 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications. One of its primary applications is in the field of neuroscience, where it has been investigated for its ability to modulate the activity of ion channels in neurons. It has also been studied for its potential use in treating conditions such as epilepsy and chronic pain.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUYNDERREXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)


![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)